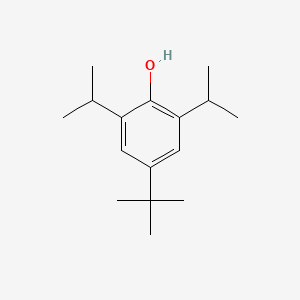
4-叔丁基-2,6-二异丙基苯酚
描述
Synthesis Analysis
The synthesis of 4-tert-Butyl-2,6-diisopropylphenol involves electrochemical oxidation processes. Richards and Evans (1977) studied the anodic oxidation of 2,6-di-tert-butyl-4-isopropylphenol and its derivatives, highlighting the formation of products derived from intermediate phenoxy radicals or phenoxonium ions depending on the solution conditions and electrode potential. This process underscores the importance of electrochemical methods in synthesizing and modifying the molecular structure of phenolic compounds (Richards & Evans, 1977).
Molecular Structure Analysis
The molecular structure of phenolic compounds, including 4-tert-Butyl-2,6-diisopropylphenol and its isomers, has been elucidated through crystallographic studies. Halit et al. (1987) compared the structure of 2-hydroxymethyl-4-tert-butylphenol with 2-hydroxymethyl-4-isopropylphenol, providing insights into their crystallization patterns and intramolecular interactions due to hydrogen bonds around the 4 axis, highlighting the subtle differences in molecular structures induced by tert-butyl and isopropyl groups (Halit et al., 1987).
Chemical Reactions and Properties
The compound's reactivity, particularly through electrochemical oxidation, yields various oxidation products. These include phenoxides leading to phenoxy radicals and subsequent disproportionation to form quinone methides. This reactivity pattern is crucial for understanding the chemical behavior of 4-tert-Butyl-2,6-diisopropylphenol and its derivatives in synthetic applications (Richards & Evans, 1977).
Physical Properties Analysis
The crystallographic study by Halit et al. revealed the tetragonal system of crystallization for similar compounds, providing a basis for understanding the physical properties such as solubility, melting point, and crystalline structure of 4-tert-Butyl-2,6-diisopropylphenol. The presence of tert-butyl and isopropyl groups significantly influences these physical properties through steric effects and hydrogen bonding patterns (Halit et al., 1987).
Chemical Properties Analysis
The chemical properties of 4-tert-Butyl-2,6-diisopropylphenol, as deduced from electrochemical studies, involve its oxidation behavior leading to various reactive intermediates. These studies highlight the compound's role in synthetic chemistry, especially in oxidizing conditions where phenoxonium ions and phenoxy radicals play a crucial role (Richards & Evans, 1977).
科学研究应用
对4-叔丁基-2,6-二异丙基苯酚在大鼠身上的影响进行了研究,结果表明它引起了出血和其他健康并发症 (Takahashi Osamu & H. Kogo, 1980)。
对4-叔丁基-2,6-二异丙基苯酚及其衍生物的电化学氧化进行了探索,展示了在不同条件下的各种化学反应和产物形成 (J. Richards & Dennis H. Evans, 1977)。
该化合物的抗氧化性质进行了评估,将其与其他酚类和经典抗氧化剂进行了比较。在某些条件下显示出显著的抗氧化效果 (M. Rigobello et al., 2004)。
对其在人类和大鼠肝微粒体中的代谢和葡萄糖醛酸酯化进行了研究,为其生物转化和潜在的医疗用途提供了见解 (M. Shimizu et al., 2003)。
研究了4-叔丁基-2,6-二异丙基苯酚在聚合反应中的应用以及在各种化学过程中作为稳定剂的研究。这包括其在共聚反应中的作用以及在不同条件下的稳定性 (M. Auer et al., 2004)。
研究了其在化学过程中选择性将愈创木酚转化为各种烷基酚的作用,显示了其在催化特定化学反应中的潜力 (Kai Cui et al., 2017)。
安全和危害
未来方向
属性
IUPAC Name |
4-tert-butyl-2,6-di(propan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-10(2)13-8-12(16(5,6)7)9-14(11(3)4)15(13)17/h8-11,17H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERVKJDPAKUDRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205954 | |
| Record name | 4-tert-Butyl-2,6-diisopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-2,6-diisopropylphenol | |
CAS RN |
57354-65-1 | |
| Record name | 4-tert-Butyl-2,6-diisopropylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057354651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butyl-2,6-diisopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



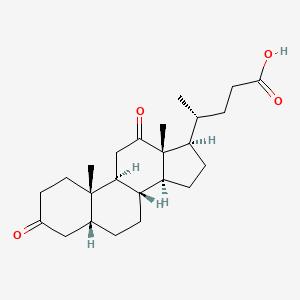
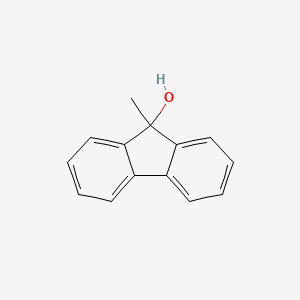
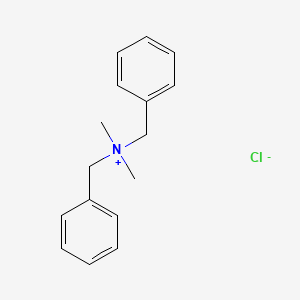
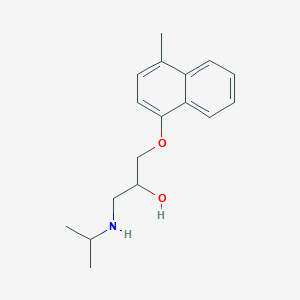
![2,4-bis-[N,N'-di-(carboxymethyl)-aminomethyl]fluorescein](/img/structure/B1202913.png)
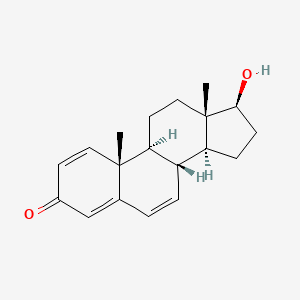
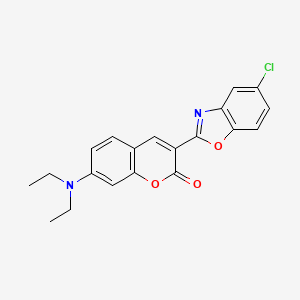

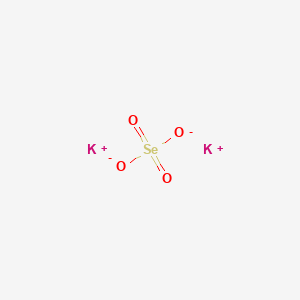
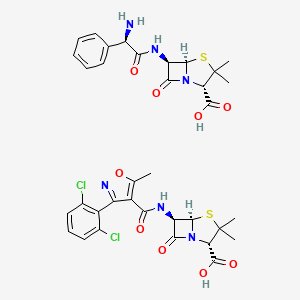
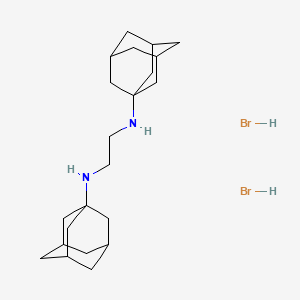

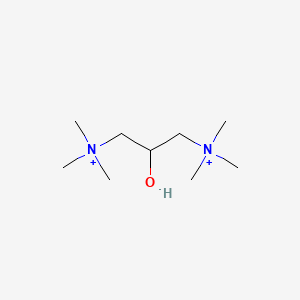
![Naphtho[1,2-b]furan](/img/structure/B1202928.png)